molecular formula C12H10ClN5O B12663976 9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- CAS No. 123994-84-3

9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)-

Katalognummer: B12663976
CAS-Nummer: 123994-84-3
Molekulargewicht: 275.69 g/mol
InChI-Schlüssel: USSCTAIMYJJKTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- is a compound that belongs to the class of organic compounds known as 6-aminopurines. These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring. This compound has gained significant attention in scientific research due to its potential biological activity and applications in various fields .

Vorbereitungsmethoden

The synthesis of 9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- typically involves the reaction of 6-chloropurine with 3-chlorobenzylamine under specific conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMSO, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted purines and their derivatives.

Wissenschaftliche Forschungsanwendungen

9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as casein kinase I isoform gamma-1 and tyrosine-protein kinase Mer, which play crucial roles in cellular signaling and regulation . By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- can be compared with other similar compounds, such as:

The uniqueness of 9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

123994-84-3

Molekularformel

C12H10ClN5O

Molekulargewicht

275.69 g/mol

IUPAC-Name

2-[(3-chlorophenyl)methylamino]-1,7-dihydropurin-6-one

InChI

InChI=1S/C12H10ClN5O/c13-8-3-1-2-7(4-8)5-14-12-17-10-9(11(19)18-12)15-6-16-10/h1-4,6H,5H2,(H3,14,15,16,17,18,19)

InChI-Schlüssel

USSCTAIMYJJKTN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)CNC2=NC3=C(C(=O)N2)NC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.